A Comprehensive Technical Guide to (S)-1-Methyl-2,3-dihydro-1H-isoindole: Physicochemical Properties, Synthesis, and Chiral Analysis
A Comprehensive Technical Guide to (S)-1-Methyl-2,3-dihydro-1H-isoindole: Physicochemical Properties, Synthesis, and Chiral Analysis
An In-depth Technical Guide
Abstract
This technical guide provides a detailed examination of (S)-1-Methyl-2,3-dihydro-1H-isoindole, a chiral heterocyclic compound of significant interest to the pharmaceutical and chemical research communities. The isoindoline scaffold is a privileged structure found in numerous natural products and pharmacologically active molecules.[1][2][3] The stereochemistry at the C1 position imparts specific biological and chemical properties, making enantioselective synthesis and rigorous characterization paramount. This document delivers an in-depth analysis of the compound's molecular weight, core physicochemical properties, a representative enantioselective synthetic workflow, and robust analytical protocols for structural and stereochemical verification. It is intended to serve as a vital resource for researchers, scientists, and drug development professionals engaged in the exploration and application of chiral isoindoline derivatives.
Introduction to the Isoindoline Scaffold
The isoindoline moiety, the fully reduced form of isoindole, is a foundational structural motif in medicinal chemistry.[2][3] Its rigid, bicyclic framework serves as a versatile scaffold for constructing molecules with diverse biological activities, including anti-inflammatory, antiviral, and CNS-targeting properties.[4] The introduction of a stereocenter, as seen in (S)-1-Methyl-2,3-dihydro-1H-isoindole, adds a critical layer of complexity and specificity. The spatial arrangement of the methyl group dictates the molecule's interaction with chiral biological targets like enzymes and receptors. Consequently, the ability to produce and confirm the identity of a single enantiomer is not merely an academic exercise but a prerequisite for meaningful pharmacological investigation and the development of safe, effective therapeutics.
Physicochemical Properties and Molecular Weight Determination
A precise understanding of a molecule's fundamental properties is the bedrock of all subsequent research. This section details the molecular weight and key physicochemical characteristics of (S)-1-Methyl-2,3-dihydro-1H-isoindole.
2.1 Molecular Formula and Structure
The chemical structure consists of a benzene ring fused to a five-membered pyrrolidine ring, with a methyl group at the C1 position creating a chiral center. The "(S)" designation refers to the specific three-dimensional arrangement of this substituent according to the Cahn-Ingold-Prelog priority rules.
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Chemical Formula: C₉H₁₁N
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Structure: ![Image of (S)-1-Methyl-2,3-dihydro-1H-isoindole structure]
2.2 Molecular Weight: Calculation and Significance
The molecular weight is a critical parameter for stoichiometric calculations in synthesis, preparation of solutions for bioassays, and interpretation of mass spectrometry data. It is essential to distinguish between the average molecular weight (based on the natural isotopic abundance of elements) and the monoisotopic mass (based on the most abundant isotope of each element).
The average molecular weight is calculated as follows:
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Carbon (C): 9 × 12.011 u = 108.099 u
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Hydrogen (H): 11 × 1.008 u = 11.088 u
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Nitrogen (N): 1 × 14.007 u = 14.007 u
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Total Average Molecular Weight = 133.194 u
This value is typically rounded to two decimal places for practical use. The monoisotopic mass is crucial for high-resolution mass spectrometry (HRMS), which provides unambiguous confirmation of the elemental composition.
2.3 Common Salt Forms
Chiral amines like (S)-1-Methyl-2,3-dihydro-1H-isoindole are often converted to their hydrochloride (HCl) salts to improve their crystallinity, stability, and aqueous solubility. The formation of the salt involves the protonation of the basic nitrogen atom.
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Salt Formula: C₉H₁₂ClN
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Salt Molecular Weight: 169.65 g/mol [5]
It is imperative for researchers to specify whether they are working with the free base or a salt form, as this significantly impacts the mass used in experimental procedures.
2.4 Data Summary: Physicochemical Properties
The following table summarizes the key quantitative data for the compound and its common salt.
| Property | (S)-1-Methyl-2,3-dihydro-1H-isoindole (Free Base) | (S)-1-Methyl-2,3-dihydro-1H-isoindole HCl (Salt) | Rationale & Application |
| Chemical Formula | C₉H₁₁N | C₉H₁₂ClN | Defines the elemental composition of the molecule. |
| Average Molecular Weight | 133.19 g/mol [6][7] | 169.65 g/mol [5] | Used for calculating mass for reactions, solutions, and molarity (bulk properties). |
| Monoisotopic Mass | 133.08915 Da | 169.06580 Da | Used for precise mass determination in High-Resolution Mass Spectrometry (HRMS). |
| Appearance | Typically a liquid or low-melting solid | Typically a crystalline solid | Salt formation often improves handling characteristics and stability. |
| pKa (Predicted) | ~8.8 (Basic)[8] | N/A | Indicates the basicity of the secondary amine, relevant for salt formation and pH-dependent solubility. |
| LogP (Predicted) | ~1.5[8] | Lower than free base | Predicts lipophilicity and partitioning behavior between aqueous and organic phases. |
Enantioselective Synthesis
The synthesis of a single enantiomer of a chiral molecule is a cornerstone of modern organic and medicinal chemistry. Palladium-catalyzed asymmetric reactions have emerged as powerful tools for creating chiral isoindoline scaffolds with high efficiency and stereocontrol.[1][9]
3.1 Rationale for Enantioselective Approach
An enantioselective (or asymmetric) synthesis is chosen over a racemic synthesis to avoid the production of a 50:50 mixture of enantiomers. The biological activity of two enantiomers can differ dramatically, with one being therapeutic while the other may be inactive or even harmful. A targeted synthesis of the desired (S)-enantiomer is more efficient and safer than a racemic synthesis followed by a difficult chiral separation.
3.2 Exemplary Protocol: Asymmetric Intramolecular C-H Amination
This protocol describes a conceptual workflow based on modern palladium-catalyzed methods for the enantioselective synthesis of chiral isoindolines.[9]
Step 1: Substrate Preparation
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Synthesize the starting N-alkenyl-2-methylaniline precursor from commercially available materials. This substrate contains the necessary components for the intramolecular cyclization.
Step 2: Palladium-Catalyzed Asymmetric Cyclization
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To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the N-alkenyl-2-methylaniline substrate (1.0 eq).
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Add the Palladium catalyst, for instance, Pd(OAc)₂ (0.05 eq), and a chiral ligand, such as a mono-N-protected amino acid (MPAA) ligand (0.12 eq). The choice of ligand is critical as it orchestrates the stereochemical outcome of the reaction.
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Add the oxidant, such as benzoquinone (BQ) (2.0 eq), and a suitable solvent (e.g., 1,2-dichloroethane).
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Stir the reaction mixture at a controlled temperature (e.g., 80 °C) for 12-24 hours, monitoring progress by TLC or LC-MS. The oxidant regenerates the active Pd(II) catalyst, allowing the use of sub-stoichiometric amounts of palladium.
Step 3: Work-up and Purification
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Upon completion, cool the reaction to room temperature and filter it through a pad of celite to remove the catalyst.
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Concentrate the filtrate under reduced pressure.
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Purify the crude residue using flash column chromatography on silica gel with an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to isolate the (S)-1-Methyl-2,3-dihydro-1H-isoindole.
3.3 Workflow for Enantioselective Synthesis
The following diagram outlines the logical flow of the synthetic process.
Caption: A self-validating workflow for the complete characterization of the final product.
Applications and Future Directions
(S)-1-Methyl-2,3-dihydro-1H-isoindole is not just a target molecule but a valuable chiral building block. Its potential applications include:
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Scaffold for Drug Discovery: It can be further functionalized to create libraries of novel compounds for screening against various biological targets. The isoindoline core is present in molecules targeting heat shock proteins and receptor modulators. [1]* Chiral Ligand Synthesis: The secondary amine can be used to synthesize more complex chiral ligands for asymmetric catalysis.
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Fragment-Based Screening: As a small, well-defined chiral fragment, it can be used in fragment-based drug discovery (FBDD) to identify initial binding interactions with proteins of interest.
Future research will likely focus on expanding the synthetic methodologies to access a wider range of substituted chiral isoindolines and exploring their utility in developing next-generation therapeutics.
Conclusion
(S)-1-Methyl-2,3-dihydro-1H-isoindole is a chiral molecule whose utility is intrinsically linked to its precise chemical and stereochemical identity. With an average molecular weight of 133.19 g/mol , its synthesis requires sophisticated enantioselective methods, and its characterization demands a rigorous, multi-technique approach. The protocols and data presented in this guide provide a foundational framework for researchers, ensuring that investigations into this valuable compound are built upon a solid, validated understanding of its core properties.
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